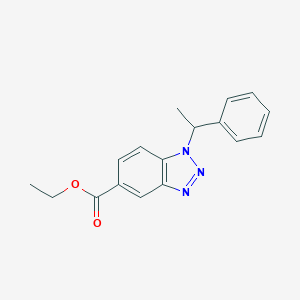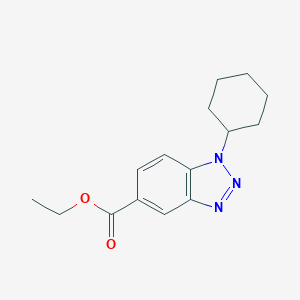
2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate, also known as MMDQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMDQ belongs to the class of quinoline derivatives, which have been extensively studied for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways in the cells. 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the level of acetylcholine, which is a neurotransmitter that plays a crucial role in memory and learning. 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has also been reported to modulate the activity of various ion channels, including voltage-gated sodium channels, calcium channels, and potassium channels.
Biochemical and Physiological Effects:
2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has been reported to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has been shown to reduce the levels of reactive oxygen species and lipid peroxidation in the cells, which are known to cause cellular damage and inflammation. 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has also been reported to protect the neurons from oxidative stress and apoptosis, which are the major causes of neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has several advantages for lab experiments, including its easy synthesis and high yield. 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate is also stable under various conditions and can be easily stored for long periods. However, 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has some limitations, including its poor solubility in water and low bioavailability. These limitations can be overcome by using appropriate solvents and formulation methods.
Zukünftige Richtungen
There are several future directions for the research on 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate. One of the potential directions is to study the structure-activity relationship of 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate and its analogs to identify the key structural features responsible for its biological activities. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate in animal models and humans to determine its optimal dosage and administration route. Furthermore, the potential use of 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate as a therapeutic agent for various diseases needs to be explored further in preclinical and clinical studies.
Synthesemethoden
The synthesis of 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate involves the reaction of 2-methoxyphenylacetic acid with acetic anhydride and 3,3-dimethyl-1,2,3,4-tetrahydroquinoline in the presence of a catalyst. The resulting product is purified by recrystallization to obtain 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate in a high yield.
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiovascular diseases. In neurology, 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease. In oncology, 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has been reported to exhibit anticancer activity against various types of cancer cells. In cardiovascular diseases, 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has been studied for its potential use as a vasodilator and antiplatelet agent.
Eigenschaften
Produktname |
2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate |
|---|---|
Molekularformel |
C20H23NO3 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
[2-(2-methoxyphenyl)-3,3-dimethyl-2,4-dihydro-1H-quinolin-4-yl] acetate |
InChI |
InChI=1S/C20H23NO3/c1-13(22)24-19-14-9-5-7-11-16(14)21-18(20(19,2)3)15-10-6-8-12-17(15)23-4/h5-12,18-19,21H,1-4H3 |
InChI-Schlüssel |
LLXWSMOOHBWXTE-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1C2=CC=CC=C2NC(C1(C)C)C3=CC=CC=C3OC |
Kanonische SMILES |
CC(=O)OC1C2=CC=CC=C2NC(C1(C)C)C3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-benzoxadiazepin-5-ol](/img/structure/B249417.png)
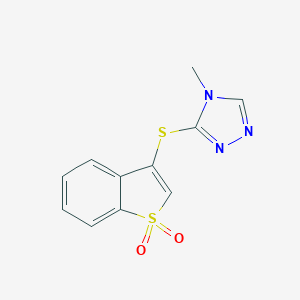
![{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B249419.png)
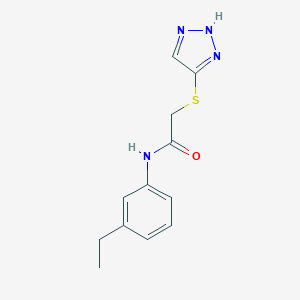
![N-(2-benzoylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B249427.png)
![N-(2-methoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B249428.png)
![2-({5-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylethanone](/img/structure/B249429.png)
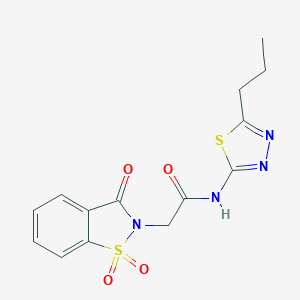
![4-{[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-chlorobenzoate](/img/structure/B249436.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3,4-trimethoxybenzamide](/img/structure/B249444.png)
